3-Ethoxy-4-fluoro-5-methylbenzaldehyde
Description
3-Ethoxy-4-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is a benzaldehyde derivative, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Properties
IUPAC Name |
3-ethoxy-4-fluoro-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-9-5-8(6-12)4-7(2)10(9)11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHROZQKRJOGKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-fluoro-5-methylbenzaldehyde typically involves the introduction of the ethoxy, fluoro, and methyl groups onto a benzaldehyde core. One common method involves the ethylation of 4-fluoro-5-methylbenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Ethoxy-4-fluoro-5-methylbenzoic acid.
Reduction: 3-Ethoxy-4-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-fluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing biochemical pathways. The ethoxy and fluoro groups can enhance the compound’s binding affinity to molecular targets, thereby modulating its effects .
Comparison with Similar Compounds
- 3-Ethoxy-4-fluorobenzaldehyde
- 3-Ethoxy-5-methylbenzaldehyde
- 4-Fluoro-5-methylbenzaldehyde
Comparison: 3-Ethoxy-4-fluoro-5-methylbenzaldehyde is unique due to the presence of all three substituents (ethoxy, fluoro, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For example, the fluoro group can influence the compound’s electronic properties, while the ethoxy group can affect its solubility and reactivity .
Biological Activity
3-Ethoxy-4-fluoro-5-methylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.
This compound exhibits several significant biochemical properties:
- Interactions with Enzymes : The compound has been shown to interact with various enzymes, influencing biochemical pathways. Its ethoxy and fluoro substituents enhance its binding affinity to molecular targets, potentially modulating enzyme activity.
- Cellular Effects : Studies indicate that this compound can affect cellular functions, including cell signaling pathways and gene expression. It has been investigated for its role in altering metabolic processes within cells.
The mechanism of action of this compound involves:
- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes, leading to changes in metabolic pathways. This dual functionality is crucial for its application in drug development.
- Binding Interactions : The binding interactions with biomolecules are influenced by the compound's functional groups. The ethoxy group enhances solubility, while the fluoro group affects electronic properties, thereby influencing its reactivity and biological activity.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Enzyme-Catalyzed Reactions : Research has utilized this compound as a probe in enzyme-catalyzed reactions, demonstrating its utility in studying biological pathways. For instance, it was employed to assess the effects on metabolic enzymes involved in drug metabolism.
- Therapeutic Applications : The compound has been explored as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. Its derivatives have shown promise in treating conditions such as diabetes mellitus by modulating insulin signaling pathways .
- Animal Model Studies : In vivo studies have demonstrated the efficacy of analogs derived from this compound in animal models, particularly focusing on their effects on diabetic conditions and associated complications like retinal vascular leakage .
Table 1: Comparison of Biological Activity with Analog Compounds
| Compound | EC50 (µM) | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| This compound | <5 | Enzyme inhibition | Diabetes treatment |
| 3-Ethoxy-4-fluorobenzaldehyde | >10 | Weak enzyme interaction | Limited therapeutic use |
| 3-Ethoxy-5-methylbenzaldehyde | <8 | Moderate enzyme inhibition | Potential anti-inflammatory agent |
| 4-Fluoro-5-methylbenzaldehyde | >15 | Minimal activity | Not suitable for therapeutic use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
